molecular formula C5H2Cl2F2N2 B2765620 4,6-Dichloro-2-(difluoromethyl)pyrimidine CAS No. 1816289-02-7

4,6-Dichloro-2-(difluoromethyl)pyrimidine

Cat. No.: B2765620
CAS No.: 1816289-02-7
M. Wt: 198.98
InChI Key: KHLZCSAFJCIVRL-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(difluoromethyl)pyrimidine is a chemical compound with the molecular formula C5H2Cl2F2N2 and a molecular weight of 198.99 g/mol . It is characterized by the presence of two chlorine atoms and a difluoromethyl group attached to a pyrimidine ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-(difluoromethyl)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine-2-carbaldehyde with diethylaminosulfur trifluoride (DAST) in dichloromethane (DCM) at 0°C under a nitrogen atmosphere. The reaction mixture is stirred for 2 hours at room temperature, followed by quenching with water and purification .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-2-(difluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.

    Reduction Reactions: The compound can be reduced under specific conditions to form different derivatives.

    Oxidation Reactions: It can undergo oxidation to form various oxidized products.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative .

Scientific Research Applications

4,6-Dichloro-2-(difluoromethyl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(difluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and difluoromethyl groups can influence its binding affinity and reactivity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    4,6-Dichloropyrimidine: Similar structure but lacks the difluoromethyl group.

    2,4-Dichloro-5-fluoropyrimidine: Contains a fluorine atom instead of a difluoromethyl group.

    2,4,6-Trichloropyrimidine: Contains an additional chlorine atom.

Properties

IUPAC Name

4,6-dichloro-2-(difluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2F2N2/c6-2-1-3(7)11-5(10-2)4(8)9/h1,4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLZCSAFJCIVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)C(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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